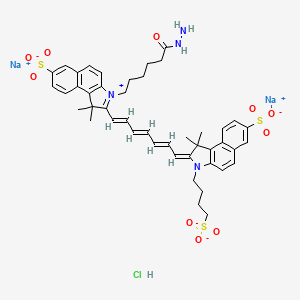
DiSulfo-ICG hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiSulfo-ICG hydrazide, also known as diSulfo indocyanine green hydrazide, is a fluorescent dye widely used in scientific research. It is known for its excellent reactivity and ability to form stable covalent bonds with various molecules and ions. This compound is particularly valuable in high-resolution imaging of live cells and tissues due to its superior optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DiSulfo-ICG hydrazide typically involves the reaction of indocyanine green with hydrazine derivatives. The process includes:
Starting Material: Indocyanine green.
Reagent: Hydrazine or hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired hydrazide derivative
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of starting materials.
Purification: Techniques such as crystallization, filtration, and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards for purity and stability
Chemical Reactions Analysis
Types of Reactions: DiSulfo-ICG hydrazide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where the hydrazide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Conditions: Controlled temperature, pH, and reaction time to optimize yield and purity
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique properties and applications .
Scientific Research Applications
DiSulfo-ICG hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules
Biology: Employed in high-resolution imaging of live cells and tissues, enabling researchers to study cellular processes in real-time
Medicine: Utilized in diagnostic imaging and as a marker for tumor localization in cancer research
Industry: Applied in environmental monitoring to detect pollutants and in the development of new materials with specific optical properties
Mechanism of Action
The mechanism of action of DiSulfo-ICG hydrazide involves its ability to bind specifically to target molecules and emit fluorescence upon excitation. The molecular targets include DNA, RNA, and proteins, allowing for precise imaging and detection. The pathways involved include:
Comparison with Similar Compounds
DiSulfo-ICG hydrazide is unique compared to other similar compounds due to its superior optical properties and reactivity. Similar compounds include:
DiSulfo-ICG azide: Another fluorescent dye with similar applications but different reactivity.
DiSulfo-ICG maleimide: Known for its use in bioconjugation reactions.
DiSulfo-Cyanine5.5 alkyne: Used in imaging and labeling applications
Uniqueness: this compound stands out due to its high water solubility, stability, and ability to form stable covalent bonds with a wide range of molecules, making it highly versatile in various research fields .
Properties
Molecular Formula |
C45H51ClN4Na2O10S3 |
|---|---|
Molecular Weight |
985.5 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-(6-hydrazinyl-6-oxohexyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate;hydrochloride |
InChI |
InChI=1S/C45H52N4O10S3.ClH.2Na/c1-44(2)39(48(26-12-8-11-17-41(50)47-46)37-24-18-31-29-33(61(54,55)56)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(62(57,58)59)30-32(36)19-25-38(43)49(40)27-13-14-28-60(51,52)53;;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28,46H2,1-4H3,(H3-,47,50,51,52,53,54,55,56,57,58,59);1H;;/q;;2*+1/p-2 |
InChI Key |
MQWRWHCTOPNMDI-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


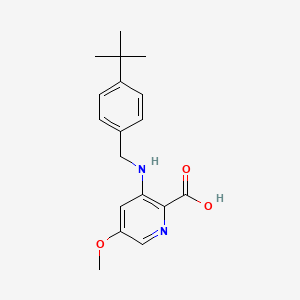

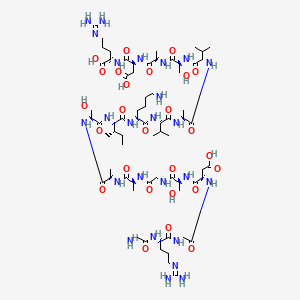
![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
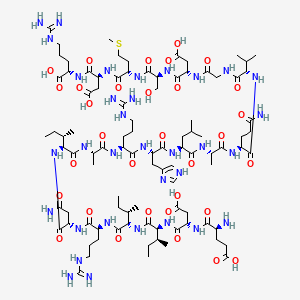
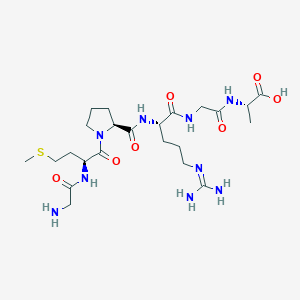
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)


![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
